N-Cbz-isoindoline-1-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-isoindoline-1-carboxylic acid typically involves the protection of isoindoline with a benzyloxycarbonyl group. One common method is the reaction of isoindoline with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-Cbz-isoindoline-1-carboxylic acid undergoes various chemical reactions, including:
Hydrogenation: The benzyloxycarbonyl group can be removed by catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of a dehydrating agent like dicyclohexylcarbodiimide.
Common Reagents and Conditions
Catalytic Hydrogenation: Palladium on carbon, hydrogen gas, and an organic solvent like ethanol.
Esterification: Alcohol, dicyclohexylcarbodiimide, and an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride and anhydrous ether.
Major Products Formed
Hydrogenation: Isoindoline.
Esterification: Isoindoline-1-carboxylic acid esters.
Reduction: Isoindoline-1-methanol.
Scientific Research Applications
N-Cbz-isoindoline-1-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Cbz-isoindoline-1-carboxylic acid is primarily related to its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects the nitrogen atom of isoindoline during chemical reactions, preventing unwanted side reactions. The protecting group can be selectively removed under mild conditions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
N-Boc-isoindoline-1-carboxylic acid: Contains a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.
N-Fmoc-isoindoline-1-carboxylic acid: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
N-Cbz-isoindoline-1-carboxylic acid is unique due to the stability and ease of removal of the benzyloxycarbonyl protecting group. This makes it a valuable intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules .
Biological Activity
N-Cbz-isoindoline-1-carboxylic acid (CAS Number: 96325-10-9) is a compound with significant potential in various biological applications. Its structural characteristics, particularly the benzyloxycarbonyl (Cbz) group, confer unique properties that enhance its utility in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
This compound is typically synthesized through the protection of isoindoline using benzyl chloroformate. This reaction often occurs in the presence of a base such as triethylamine in organic solvents like dichloromethane. The resulting compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents .
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor and receptor ligand. It interacts with specific molecular targets, modulating biochemical pathways that are crucial for disease progression. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial resistance mechanisms.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates that isoindole derivatives can inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 3.125 µg/ml |
Escherichia coli | 12.5 µg/ml | |
Bacillus subtilis | 25 µg/ml | |
Proteus vulgaris | 6.25 µg/ml |
These results suggest that the presence of the carboxyl group is crucial for maintaining antibacterial activity .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been studied for its anticancer potential. It has shown effectiveness in inhibiting cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to modulate signaling pathways involved in tumor growth makes it a candidate for further development as an anticancer agent .
Case Study: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast and colon cancer cells.
Properties
IUPAC Name |
2-phenylmethoxycarbonyl-1,3-dihydroisoindole-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-16(20)15-14-9-5-4-8-13(14)10-18(15)17(21)22-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSRGPYWHCLTQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(N1C(=O)OCC3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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